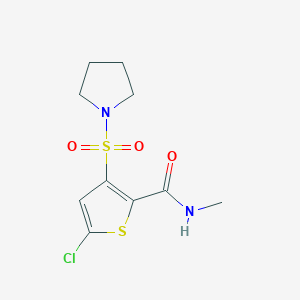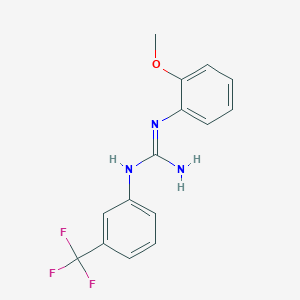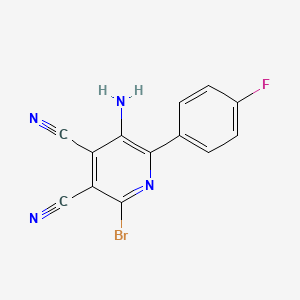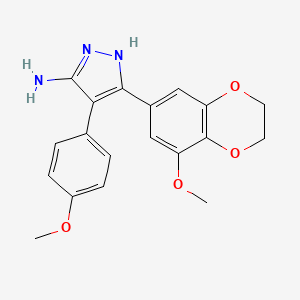
5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a chloro group, a methyl group, and a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated thiophene with methylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The chloro group on the thiophene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophene thiols.
Substitution: Amino-substituted thiophenes, thio-substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with proteins and nucleic acids, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its thiophene ring is known for its conductive properties, making it a candidate for use in organic electronics.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The chloro group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxamide: Lacks the pyrrolidin-1-ylsulfonyl group, resulting in different biological activity.
N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide: Lacks the chloro group, which may affect its binding affinity and specificity.
5-chloro-N-methylthiophene-2-carboxamide: Lacks the pyrrolidin-1-ylsulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of both the chloro and pyrrolidin-1-ylsulfonyl groups in 5-chloro-N-methyl-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide makes it unique. These groups confer specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H13ClN2O3S2 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H13ClN2O3S2/c1-12-10(14)9-7(6-8(11)17-9)18(15,16)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,12,14) |
InChI Key |
CBAZNJKNHIJBTP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044115.png)
![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide](/img/structure/B11044127.png)
![3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044129.png)
![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B11044140.png)


![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11044152.png)



![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044180.png)
![[(8-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile](/img/structure/B11044190.png)
